molecular formula C8H15N3S B1477626 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine CAS No. 2097955-75-2

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine

Cat. No.: B1477626
CAS No.: 2097955-75-2
M. Wt: 185.29 g/mol
InChI Key: SCEQKDBKOJEOCC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine is a novel guanidine derivative designed for advanced chemical biology and anticancer drug discovery research. This compound integrates a conformationally constrained cyclopropyl ring, a strategic feature known to enhance metabolic stability and modulate molecular recognition at biological targets . The tetrahydrothiophene (thiolane) ring contributes to the three-dimensional structure, potentially influencing the molecule's binding affinity and pharmacokinetic properties. Guanidine-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their versatile hydrogen-bonding capacity, which allows them to interact with anionic biological targets such as phosphate backbones in DNA . Specifically, related cyclopropyl-linked guanidine derivatives have been identified as potent minor groove binders to double-stranded DNA, a mechanism crucial for disrupting cancer cell proliferation . Research indicates that such compounds exhibit characteristic hypochromic shifts in UV-Vis spectroscopy upon DNA binding and demonstrate favorable binding constants (Kb) and negative Gibbs free energy changes, confirming spontaneous and thermodynamically stable interactions . This makes this compound a valuable mechanistic scaffold for investigating DNA-targeted therapeutic strategies. Its primary research applications include serving as a key intermediate in organic synthesis, a candidate for in vitro DNA-binding assays, and a lead compound for the development of novel oncology therapeutics. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-cyclopropyl-1-(thiolan-3-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c9-8(10)11(6-1-2-6)7-3-4-12-5-7/h6-7H,1-5H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEQKDBKOJEOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to form the desired guanidine compound . Industrial production methods often employ a one-pot synthesis approach, which provides efficient access to diverse guanidines with high yields .

Chemical Reactions Analysis

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the guanidine moiety is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include thiourea derivatives, isocyanides, and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to other guanidine derivatives that exhibit biological activity. Research indicates that guanidine-based compounds can act as inhibitors for various enzymes and receptors, which are pivotal in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.

Sphingosine Kinase Inhibition

One of the significant areas of research involves the inhibition of sphingosine kinases (SphK), which play a crucial role in sphingolipid metabolism. Inhibitors of SphK are being explored for their potential to treat conditions like cancer and fibrosis. Studies have shown that guanidine-based compounds can selectively inhibit SphK isoforms, thereby modulating sphingosine-1-phosphate (S1P) levels in cellular systems . The design of selective inhibitors could lead to new therapeutic strategies for diseases characterized by dysregulated sphingolipid signaling.

Neuroprotective Effects

Another promising application of 1-cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine is in neuroprotection. Research has indicated that certain guanidine derivatives can exhibit protective effects against neurotoxicity associated with amyloid-beta, a hallmark of Alzheimer's disease (AD). The binding affinity of these compounds to key proteins involved in AD pathology suggests their potential use in developing treatments aimed at mitigating neurodegeneration .

In Vivo Studies

In vivo studies have demonstrated the efficacy of guanidine derivatives in reducing tumor growth and improving survival rates in animal models of cancer. For instance, compounds structurally related to this compound have shown significant promise in models of colorectal cancer, where they modulate pathways involved in tumor progression .

Toxicity Assessments

Toxicity assessments are critical for evaluating the safety profile of new compounds. Studies indicate that while some guanidine derivatives exhibit cytotoxic effects on cancer cell lines, they show minimal toxicity towards non-malignant cells at therapeutic concentrations . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Data Summary Table

Application AreaKey FindingsReferences
Sphingosine Kinase InhibitionSelective inhibitors reduce S1P levels; potential for cancer therapy
NeuroprotectionBinding affinity to amyloid-beta; potential AD treatment
Synthesis EfficiencyEnhanced yields using Lewis acid catalysts
Toxicity ProfileSelective cytotoxicity towards cancer cells

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety is known for its high basicity and ability to form hydrogen bonds, which allows it to interact with biological molecules effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine, we analyze structurally and functionally related guanidine derivatives and heterocyclic compounds from published studies (Table 1).

Table 1: Comparative Analysis of Guanidine Derivatives and Related Compounds

Compound Name / ID Structural Features Molecular Weight (g/mol) Synthesis Yield (%) Purity (%) Key Functional Groups
This compound (Target) Cyclopropyl, tetrahydrothiophene, guanidine Not reported Not reported Not reported Guanidine, tetrahydrothiophene ring
1-(3-((3R,6S,9aS)-3-(4-guanidinobutyl)-8-(2-(naphthalen-2-yl)ethyl)...)guanidine (7b) Naphthalene, pyrazino-thiazine, guanidine 661.88 (HRMS) 13 96.3 Bicyclic core, extended alkyl chain
1-(4-((3S,6S,9aR)-3-(3-guanidinopropyl)-8-(2-(naphthalen-2-yl)ethyl)...)guanidine (8a) Naphthalene, pyrazino-thiazine, shorter alkyl chain 647.85 (HRMS) 9 95.4 Bicyclic core, modified alkyl chain
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene, methylamino, hydroxyl 197.28 (calc.) Not reported Controlled Thiophene, secondary amine
e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthalene, thiophene, methylamino, ether linkage 335.44 (calc.) Not reported Controlled Ether, tertiary amine

Key Comparative Insights

Structural Complexity and Functional Groups: The target compound’s cyclopropyl and tetrahydrothiophene groups distinguish it from analogs like 7b and 8a, which incorporate naphthalene and pyrazino-thiazine bicyclic systems. The absence of aromatic naphthalene in the target may reduce π-π stacking interactions but enhance solubility due to the saturated tetrahydrothiophene ring .

Synthesis and Yield :

  • Compounds 7b and 8a were synthesized via multistep routes involving RP-HPLC purification, with low yields (9–13%) due to the complexity of their bicyclic cores. The target compound’s synthesis pathway is unreported, but similar challenges in cyclopropane ring formation and guanidine coupling are anticipated .

Biological Relevance: 7b and 8a were designed as CXC chemokine receptor antagonists, leveraging their guanidine groups for ionic interactions with aspartate residues in receptor binding pockets. The target compound’s guanidine moiety may exhibit comparable receptor affinity, though its cyclopropyl group could introduce steric hindrance, modulating selectivity . Thiophene derivatives (e.g., a3) are often associated with dopamine receptor modulation, whereas naphthalene-containing analogs (e.g., e) may target steroidogenic pathways.

Purity and Analytical Challenges :

  • High purity (>95%) for 7b and 8a was achieved via RP-HPLC, a method likely applicable to the target compound. However, the cyclopropane ring’s strain and tetrahydrothiophene’s sulfur atom may introduce stability issues during purification .

Biological Activity

1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activities, including antibacterial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a cyclopropyl group and a tetrahydrothiophene moiety attached to a guanidine core. The structural formula can be represented as follows:

C8H14N2S\text{C}_8\text{H}_{14}\text{N}_2\text{S}

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound was evaluated using the agar disc-diffusion method, revealing its effectiveness at concentrations as low as 1 mM against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.4 μM
Escherichia coli200 nM
Pseudomonas aeruginosa710 nM

The antibacterial mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability. This is supported by studies showing that the compound can permeabilize the outer membrane (OM) of Gram-negative bacteria at concentrations lower than those required for hemolytic activity. Such findings suggest a targeted mechanism that minimizes toxicity to mammalian cells while effectively combating bacterial infections .

Structure-Activity Relationship (SAR)

The guanidine moiety is critical for the biological activity of this compound. Analogues with modifications in the guanidine structure have been synthesized and tested, revealing that both guanidine groups are necessary for optimal antibacterial activity. For instance, compounds lacking one guanidine group displayed reduced efficacy against bacterial strains .

Study 1: Efficacy Against Resistant Strains

In a comparative study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound not only inhibited growth but also exhibited synergistic effects when combined with traditional antibiotics such as rifampicin. This synergy suggests potential for use in combination therapies to enhance efficacy against resistant bacterial infections .

Study 2: In Vivo Evaluation

In vivo studies involving murine models demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues without causing notable toxicity. Blood analyses indicated no significant changes in liver or kidney function markers post-treatment, suggesting a favorable safety profile for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine?

  • Answer : The synthesis typically involves condensation reactions between cyclopropylamine and tetrahydrothiophene derivatives under anhydrous conditions. Catalysts such as triethylamine or palladium-based systems are often used to facilitate guanidine formation. Characterization via 1^1H NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which analytical techniques are essential for confirming the purity and structural identity of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95% threshold). Nuclear magnetic resonance (1^1H, 13^{13}C NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural elucidation. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How should researchers design preliminary cytotoxicity assays for this guanidine derivative?

  • Answer : Use in vitro cell viability assays (e.g., MTT or resazurin reduction) across multiple cell lines (e.g., HEK293, HeLa) with IC50_{50} determination. Include positive controls (e.g., cisplatin) and normalize results to solvent-only treated cells. Dose-response curves over 48–72 hours are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during cyclopropane ring formation?

  • Answer : Systematic variation of solvents (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd(OAc)2_2 at 2–5 mol%) is critical. Kinetic studies via in situ IR spectroscopy can identify rate-limiting steps. Yields >60% are achievable with iterative optimization .

Q. What strategies are effective for resolving diastereomers formed during synthesis?

  • Answer : Chiral chromatography (e.g., Chiralpak® columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) can separate diastereomers. Post-purification analysis via circular dichroism (CD) or 19^{19}F NMR (if fluorinated analogs exist) confirms enantiomeric purity .

Q. How do structural modifications (e.g., substituent position on tetrahydrothiophene) influence biological activity?

  • Answer : Comparative studies using analogs with varied substituents (e.g., methyl, nitro groups) reveal steric and electronic effects on target binding. Molecular docking simulations paired with SPR (surface plasmon resonance) quantify affinity changes. For example, bulkier substituents may hinder membrane permeability .

Q. How should contradictory data on structure-activity relationships (SAR) be addressed?

  • Answer : Replicate assays under standardized conditions (e.g., fixed pH, temperature). Use multivariate analysis to identify confounding variables (e.g., solvent polarity in biological assays). Cross-validate findings with orthogonal techniques, such as isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. What experimental approaches elucidate the role of this compound in metal coordination complexes?

  • Answer : Titration with Pt(II) or Cu(II) salts monitored by UV-vis spectroscopy identifies ligand-metal stoichiometry. X-ray absorption spectroscopy (XAS) or single-crystal XRD provides geometric details. Biological implications (e.g., enhanced antimicrobial activity via metal chelation) can be tested in disk diffusion assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine
Reactant of Route 2
1-Cyclopropyl-1-(tetrahydrothiophen-3-yl)guanidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.